molecular formula C16H22O10S B8446549 (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-thiopyran-2,3,4,5-tetrayl tetraacetate

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-thiopyran-2,3,4,5-tetrayl tetraacetate

Cat. No.: B8446549
M. Wt: 406.4 g/mol
InChI Key: RFPPVTQRDZKNPS-IWQYDBTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-thiopyran-2,3,4,5-tetrayl tetraacetate is an acetylated sugar derivative with significant applications in organic synthesis and scientific research. This compound is known for its unique structural properties, which make it a valuable model for studying carbohydrate chemistry and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-thiopyran-2,3,4,5-tetrayl tetraacetate can be synthesized through the acetylation of 5-thio-D-glucopyranose. The process typically involves the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups on the sugar molecule .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-thiopyran-2,3,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-thiopyran-2,3,4,5-tetrayl tetraacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose
  • 1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose
  • 1-Thio-β-D-glucose tetraacetate

Comparison: (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-thiopyran-2,3,4,5-tetrayl tetraacetate is unique due to the presence of a thio group, which imparts distinct chemical reactivity compared to its oxygen analogs. This thio group allows for unique substitution and oxidation reactions that are not possible with other acetylated sugars .

Properties

Molecular Formula

C16H22O10S

Molecular Weight

406.4 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5,6-tetraacetyloxythian-2-yl]methyl acetate

InChI

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16?/m1/s1

InChI Key

RFPPVTQRDZKNPS-IWQYDBTJSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(S1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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